6,9,12-Octadecatrien-1-ol

Vue d'ensemble

Description

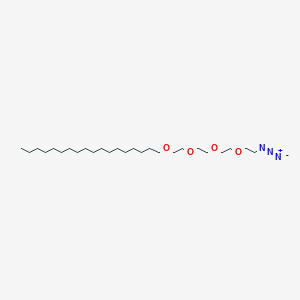

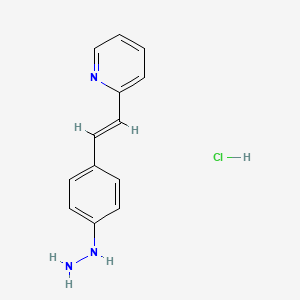

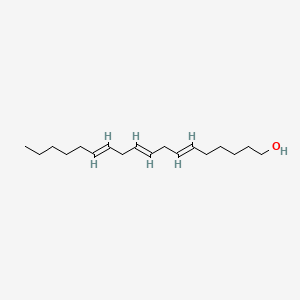

6,9,12-Octadecatrien-1-ol, also known as gamma-Linolenyl alcohol, is a compound with the molecular formula C18H32O . It has a molecular weight of 264.4 g/mol . The IUPAC name for this compound is (6E,9E,12E)-octadeca-6,9,12-trien-1-ol .

Molecular Structure Analysis

The molecular structure of this compound includes three double bonds located at positions 6, 9, and 12 . The InChI representation of the molecule isInChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+ . Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has 13 rotatable bonds . Its exact mass is 264.245315640 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 19 . The compound has a formal charge of 0 .Applications De Recherche Scientifique

Pheromone Synthesis in Insects

6,9,12-Octadecatrien-1-ol has been identified as a key component in the synthesis of novel sex pheromones in certain species of moths, such as the emerald moths. It has been synthesized through chemical reactions and used to attract males of these species in field studies (Yamakawa et al., 2009).

Metabolism in Red Algae

This compound plays a role in the metabolism of the red alga Lithothamnion corallioides. It is transformed into other compounds through enzyme-catalyzed reactions, indicating its significance in the metabolic pathways of marine organisms (Hamberg, 1992).

Polymer Synthesis

This compound has been utilized in the preparation and polymerization of long-chain mono-, di-, and triolefins. Its application in creating various types of polymers showcases its importance in material science and engineering (Marvel & Rogers, 1961).

Aggregation Studies in Nonaqueous Systems

This compound has been studied for its aggregation properties in nonaqueous systems. Research has focused on its behavior in binary and ternary solutions, which is essential for understanding the physical chemistry of unsaturated long-chain fatty alcohols (Dunn & Bagby, 1995).

Isotope Effects in Enzymatic Oxygenation

Research on this compound includes studies on isotope effects in enzymatic and non-enzymatic oxygenation processes. This research is crucial for understanding the chemical behavior of this compound in various biological reactions (Hamberg, 1984).

Metabolism in Human Platelets

Studies have shown the metabolism of this compound in human platelets, revealing its interaction with other fatty acids and its role in biochemical pathways within the human body (Hamberg, 1983).

In-silico ADMET Profile

In-silico studies on the absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile of 9,12,15-Octadecatrien-1-ol, a structurally related compound, provide insights into its potential therapeutic applications and safety profile (Parvathi et al., 2022).

Safety and Hazards

Orientations Futures

The compound 6,9,12-Octadecatrien-1-ol has been identified in the aqueous methanol fraction of Hibiscus asper leaves . The presence of this compound, along with other bioactive compounds, could be responsible for the therapeutic effects of the plant . This suggests potential future directions for research into the medicinal properties of this compound.

Analyse Biochimique

Biochemical Properties

The presence of multiple double bonds in gamma-Linolenyl alcohol makes it an excellent candidate for investigating lipid-lipid and lipid-protein interactions in cellular membranes

Molecular Mechanism

It is known to interfere with cellular lipid metabolism and eicosanoid biosynthesis

Metabolic Pathways

Gamma-Linolenyl alcohol is involved in the eicosanoid biosynthesis pathway

Propriétés

IUPAC Name |

(6E,9E,12E)-octadeca-6,9,12-trien-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYSUQMCIPGKKK-YHTMAJSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)